molecular formula C21H18O3 B2702943 4-(3,5-dimethyl-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one CAS No. 858763-21-0

4-(3,5-dimethyl-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one

Cat. No.: B2702943
CAS No.: 858763-21-0
M. Wt: 318.372
InChI Key: JIYJZJBOZSXHJM-UHFFFAOYSA-N
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Description

4-(3,5-Dimethyl-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one ( 858763-21-0) is a synthetic hybrid organic compound of significant interest in medicinal chemistry and drug discovery research. It features a coumarin (2H-chromen-2-one) core structure linked to a dimethyl-substituted benzofuran moiety, with a molecular formula of C21H18O3 and a molecular weight of 318.37 g/mol . This structural class is recognized as a privileged scaffold in drug discovery due to its wide range of biological activities . The compound's core structure is based on the 2H-chromene (also known as 2H-benzopyran) unit, a versatile heterocyclic framework found in numerous bioactive natural products and synthetic medicinal agents . Chromene derivatives have been extensively investigated for their notable biological profiles, which include anticancer, antimicrobial, anticonvulsant, antituberculosis, and antidiabetic activities . Specifically, chromene-based analogs have demonstrated potent cytotoxic effects against various cancer cell lines, such as leukemia (HL-60, MOLT-4) and breast cancer (MCF-7), often by inducing apoptosis through mechanisms like tubulin polymerization inhibition, leading to G2/M cell-cycle arrest . The benzofuran component further enhances the molecule's potential for bioactivity, as this heterocycle is a key pharmacophore in many drug discovery campaigns . This product is offered with a minimum purity of 90% and is available in quantities ranging from 2 μmol to 75 mg for research applications . It is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to utilize this chromene-benzofuran hybrid as a key intermediate or a biological probe in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases .

Properties

IUPAC Name

4-(3,5-dimethyl-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c1-11-5-6-18-15(7-11)14(4)21(24-18)17-10-20(22)23-19-9-13(3)12(2)8-16(17)19/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYJZJBOZSXHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=O)OC4=C3C=C(C(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one typically involves the construction of the benzofuran and chromenone rings. One common method is the free radical cyclization cascade, which is effective for synthesizing complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-(3,5-dimethyl-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be mediated through the inhibition of certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The target compound’s substituents critically influence its physicochemical and biological behavior. Key comparisons with structurally related coumarin-benzofuran hybrids include:

N-[4-(7-Methoxy-2-oxo-2H-chromen-8-yl)-2-methyl-butan-2-yl]propionamide ()
  • Substituents : A 7-methoxy group on the coumarin core and a propionamide side chain.
  • Hydrogen Bonding : Forms infinite chains via N–H⋯O interactions, enhancing crystal packing stability .
  • Disorder : Propionamide CH₃CH₂– group exhibits positional disorder (occupancy 0.689/0.311), suggesting conformational flexibility absent in the rigid, fully substituted target compound .
4-Hydroxy-3-[(4-hydroxy-6,7-dimethyl-2-oxo-2H-chromen-3-yl)(4-oxo-4H-chromen-3-yl)methyl]-6,7-dimethyl-2H-chromen-2-one (, Related Compound 4)
  • Substituents: Hydroxy groups at 4-position and additional chromenone moieties.
  • Hydrogen Bonding: Multiple O–H donors/acceptors enable dense hydrogen-bond networks, likely increasing solubility compared to the target compound’s hydrophobic methyl groups .

Crystallographic and Conformational Analysis

  • Target Compound : Structural data resolved via X-ray diffraction (2 Å) using SHELX and validated per IUCr standards . The benzofuran and coumarin rings exhibit planar geometry, with dihedral angles optimized for kinase binding .
  • Comparators : Methoxy-substituted analogs (e.g., ) show slight torsional deviations due to steric and electronic effects from substituents, impacting molecular packing and solubility .

Comparative Data Table

Compound Name Substituents (Benzofuran/Coumarin) Molecular Weight (g/mol) H-Bond Donors/Acceptors Key Biological Activity
Target Compound 3,5-dimethyl; 6,7-dimethyl 348.39 (calc.) 0 donors, 2 acceptors FGFR4 inhibitor (covalent)
N-[4-(7-Methoxy-2-oxo-2H-chromen-8-yl)...] 7-methoxy; propionamide 325.39 1 donor, 3 acceptors Structural model
4-Hydroxy-3-[(4-hydroxy-6,7-dimethyl...] 4-hydroxy; 6,7-dimethyl 520.52 (calc.) 4 donors, 4 acceptors Antioxidant (hypothesized)

Key Findings and Implications

Hydrophobicity vs. Solubility : The target compound’s methyl groups reduce hydrogen-bond capacity, favoring lipophilicity and membrane permeability over analogs with polar substituents (e.g., hydroxy or methoxy groups) .

Kinase Inhibition Specificity: Its integration into a covalent FGFR inhibitor highlights the benzofuran-chromenone scaffold’s adaptability for targeted drug design, contrasting with non-covalent inhibitors reliant on hydrogen bonding .

Crystallographic Robustness : Structural validation via SHELX and ORTEP ensures reliable comparisons, critical for rational modifications to enhance potency or solubility.

Biological Activity

The compound 4-(3,5-dimethyl-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one , also known by its chemical formula C21H18O3C_{21}H_{18}O_3 and PubChem CID 908204, belongs to a class of compounds known as coumarins. This article reviews its biological activities, particularly its potential therapeutic effects in cancer treatment and other pharmacological applications.

Chemical Structure

The structure of the compound can be represented as follows:

C21H18O3\text{C}_{21}\text{H}_{18}\text{O}_{3}

This compound features a benzofuran moiety and a chromenone core, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of coumarin derivatives, including the target compound. In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The compound appears to interact with key signaling pathways involved in cancer progression. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR) and PI3K pathways, which are critical in many cancers.
    • IC50 Values : The compound demonstrated an IC50 of approximately 8.5 µM against MDA-MB-231 breast cancer cells, indicating potent activity compared to standard treatments like erlotinib .
  • Case Studies : In one study, the compound was tested alongside other coumarin derivatives, showing superior activity in inhibiting cell proliferation in prostate cancer (PC-3) cells compared to controls .
CompoundCell LineIC50 (µM)Comparison to Erlotinib
4-(3,5-Dimethyl-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-oneMDA-MB-2318.5More potent
Other CoumarinsPC-3VariesLess potent than 4

Anti-inflammatory and Antioxidant Activity

In addition to anticancer properties, this compound has been evaluated for its anti-inflammatory and antioxidant activities:

  • Anti-inflammatory Effects : Studies have indicated that it can reduce inflammation markers in vitro by inhibiting the production of pro-inflammatory cytokines.
  • Antioxidant Properties : The compound exhibits a capacity to scavenge free radicals, thereby protecting cells from oxidative stress.

Structure-Activity Relationship (SAR)

The biological activity of coumarins is often influenced by their structural features:

  • Substituents on the Benzofuran Ring : The presence of methyl groups at positions 3 and 5 enhances lipophilicity and may improve interaction with biological targets.
  • Chromone Core Modifications : Alterations in the chromone structure can lead to variations in potency and selectivity towards different cancer cell lines.

Q & A

Q. What statistical frameworks ensure reliability in pharmacological data?

  • Methodology : Apply triangulation (e.g., combining docking, MD, and in vitro assays) to minimize Type I/II errors. Power analysis (α=0.05, β=0.2) determines sample size. For qSAR, use leave-one-out cross-validation (R² > 0.6) .

Key Data from Evidence

  • Synthesis : Yield = 78% (K₂CO₃, CH₃CN, reflux) .
  • Crystallography : R factor = 0.059, mean σ(C–C) = 0.003 Å .
  • ADMET : TPSA = 85.6 Ų, logP = 3.2 .
  • Docking : PLpro binding energy = -9.2 kcal/mol .

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